PE-NMe2(18:1(9Z)/18:1(9Z))

Overview

Description

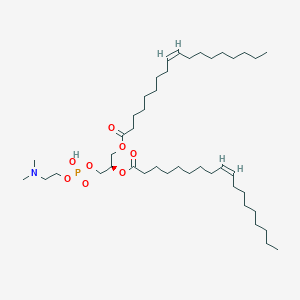

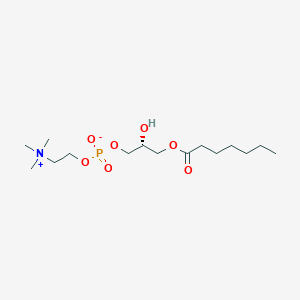

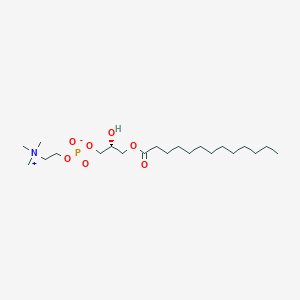

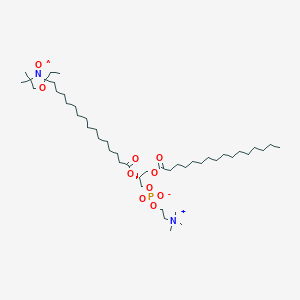

PE-NMe2(18:1(9Z)/18:1(9Z)) is a dimethylphosphatidylethanolamine . It is a type of glycerophospholipid . The systematic name for this compound is 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-N,N-dimethylethanolamine .

Synthesis Analysis

PE-NMe2(18:1(9Z)/18:1(9Z)) is formed by sequential methylation of phosphatidylethanolamine as part of a mechanism for biosynthesis of phosphatidylcholine .Molecular Structure Analysis

The molecular structure of PE-NMe2(18:1(9Z)/18:1(9Z)) is represented by the formula C43H82NO8P . The InChiKey for this compound is XHPZRQBHFOVLEJ-UNUIOPIBSA-N .Chemical Reactions Analysis

The formation of PE-NMe2(18:1(9Z)/18:1(9Z)) involves the sequential methylation of phosphatidylethanolamine . This is part of the biosynthesis of phosphatidylcholine .Physical And Chemical Properties Analysis

The exact mass of PE-NMe2(18:1(9Z)/18:1(9Z)) is calculated to be 771.577807 . It has 53 heavy atoms, no rings, and no aromatic rings . It has 42 rotatable bonds, a Van der Waals molecular volume of 843.05, and a topological polar surface area of 111.60 . It has 1 hydrogen bond donor and 9 hydrogen bond acceptors . The logP value is 13.81, and the molar refractivity is 222.36 .Scientific Research Applications

Membrane Biology and Biophysics

PE-NMe2(18:1(9Z)/18:1(9Z)) is a dimethylphosphatidylethanolamine, a type of glycerophospholipid. It plays a crucial role in the structure and function of biological membranes. Research in membrane biology often focuses on how these lipids contribute to membrane fluidity, curvature, and the formation of lipid rafts, which are essential for various cellular processes such as signaling and trafficking .

Neuroscience

In neuroscience, PE-NMe2(18:1(9Z)/18:1(9Z)) is studied for its role in the central nervous system. Phosphatidylethanolamines are involved in the formation and maintenance of myelin, the protective sheath around neurons. They also participate in synaptic function and neurotransmitter release, making them critical for understanding neurodegenerative diseases and developing potential treatments .

Metabolic Pathways and Lipidomics

PE-NMe2(18:1(9Z)/18:1(9Z)) is a key intermediate in the biosynthesis of phosphatidylcholine, an essential component of cell membranes. Studies in lipidomics explore its role in metabolic pathways, particularly in the context of lipid metabolism disorders. Understanding these pathways can lead to insights into conditions like obesity, diabetes, and cardiovascular diseases .

Cancer Research

In cancer research, PE-NMe2(18:1(9Z)/18:1(9Z)) is investigated for its potential role in tumor progression and metastasis. Alterations in lipid metabolism are a hallmark of cancer cells, and phosphatidylethanolamines are often found to be dysregulated. Research aims to understand how these lipids influence cancer cell behavior and to identify potential therapeutic targets .

Pharmacology and Drug Delivery

Pharmacological studies utilize PE-NMe2(18:1(9Z)/18:1(9Z)) to develop lipid-based drug delivery systems. These systems can enhance the bioavailability and efficacy of drugs, particularly those that are poorly soluble in water. The unique properties of phosphatidylethanolamines make them suitable for forming liposomes and other nanocarriers for targeted drug delivery .

Aging and Longevity Research

Research in aging and longevity examines the role of PE-NMe2(18:1(9Z)/18:1(9Z)) in cellular senescence and age-related diseases. Phosphatidylethanolamines are involved in mitochondrial function and energy metabolism, which are critical for maintaining cellular health and function over time. Studies aim to uncover how these lipids can influence lifespan and healthspan .

Mechanism of Action

Target of Action

PE-NMe2(18:1(9Z)/18:1(9Z)) is a dimethylphosphatidylethanolamine , a type of glycerophospholipid . The primary targets of this compound are the molecules involved in the biosynthesis of phosphatidylcholine .

Mode of Action

The compound interacts with its targets through a process of sequential methylation of phosphatidylethanolamine . This interaction results in the formation of phosphatidylcholine, a crucial component of cell membranes.

Biochemical Pathways

The primary biochemical pathway affected by PE-NMe2(18:1(9Z)/18:1(9Z)) is the biosynthesis of phosphatidylcholine . Phosphatidylcholine plays a vital role in maintaining the integrity of cell membranes and facilitating cell signaling. The downstream effects of this pathway include the regulation of cell growth, division, and differentiation.

Pharmacokinetics

As a glycerophospholipid, it is likely to be well-absorbed and distributed within the body’s cells, where it participates in the biosynthesis of phosphatidylcholine .

Result of Action

The molecular and cellular effects of PE-NMe2(18:1(9Z)/18:1(9Z)) action primarily involve the production of phosphatidylcholine . This compound contributes to the structural integrity of cell membranes and plays a crucial role in cell signaling, impacting various cellular functions.

properties

IUPAC Name |

[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H82NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44(3)4)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3,(H,47,48)/b21-19-,22-20-/t41-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPZRQBHFOVLEJ-UNUIOPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H82NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104050 | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1′-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE-NMe2(18:1(9Z)/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

PE-NMe2(18:1(9Z)/18:1(9Z)) | |

CAS RN |

96687-22-8 | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1′-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96687-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1′-[(1R)-1-(3-hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

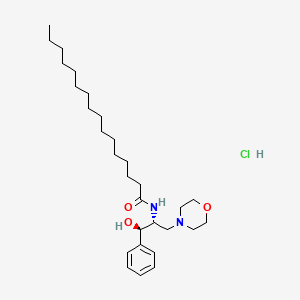

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 2-bromo-1-[2-(methylsulfonyl)phenyl]-](/img/structure/B3044014.png)

![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)

![Nickelate(1-), diaqua[(4S,16R,27Z)-4-(carboxy-|EO)-3-[(carboxy-|EO)methyl]-10,13,19-trioxo-16-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-14,18-dioxa-3,9-diazahexatriacont-27-enoato(3-)-|EN3,|EO1]-, hydrogen (1:1)](/img/structure/B3044032.png)